H-D-PEN(TRT)-OH

Übersicht

Beschreibung

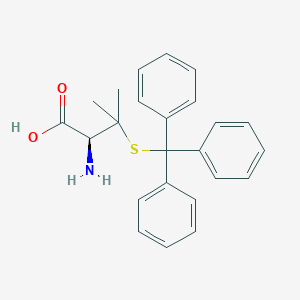

H-D-PEN(TRT)-OH: is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is a derivative of penicillamine, an amino acid used in the treatment of Wilson’s disease, rheumatoid arthritis, and other autoimmune disorders. The compound’s molecular formula is C24H25NO2S, and it has a molecular weight of 391.53 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: H-D-PEN(TRT)-OH can be synthesized through various methods. One common approach involves the protection of the thiol group of penicillamine using a trityl group. This protection is typically achieved by reacting penicillamine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale reactions and purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: H-D-PEN(TRT)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The trityl group can be removed under reductive conditions.

Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: N,N’-dicyclohexylcarbodiimide (DCC) for peptide coupling reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Deprotected penicillamine.

Substitution: Peptide derivatives.

Wissenschaftliche Forschungsanwendungen

H-D-PEN(TRT)-OH has several scientific research applications:

Chemistry: Used as a protecting group for thiol functionalities in organic synthesis.

Biology: Studied for its interactions with proteins and metal ions, mimicking enzyme active sites.

Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and as a model system for studying protein-metal interactions.

Industry: Utilized in the synthesis of complex organic molecules and peptides.

Wirkmechanismus

The mechanism of action of H-D-PEN(TRT)-OH involves its ability to chelate metal ions and interact with proteins. The trityl group provides steric protection, while the penicillamine moiety can bind to metal ions such as copper. This chelation is crucial in the treatment of conditions like Wilson’s disease, where excess copper needs to be removed from the body .

Vergleich Mit ähnlichen Verbindungen

Penicillamine: A chelating agent used in the treatment of Wilson’s disease and rheumatoid arthritis.

Fmoc-S-trityl-L-penicillamine: A derivative used in peptide synthesis.

Triphenylcarbenium ions: Used as protective groups and catalysts in various chemical reactions.

Uniqueness: H-D-PEN(TRT)-OH is unique due to its combination of a trityl protective group and penicillamine, providing both steric protection and metal-chelating properties. This dual functionality makes it valuable in both synthetic chemistry and medicinal applications .

Biologische Aktivität

H-D-PEN(TRT)-OH, a derivative of penicillamine, is a compound of significant interest in biochemical and pharmaceutical research. Its structure includes a protected thiol group, which plays a crucial role in its biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 302.35 g/mol

- Functional Groups : Thiol (-SH), amine (-NH₂), and carboxylic acid (-COOH)

The presence of the trityl (Trt) protecting group enhances the stability of the compound during synthesis and storage.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes by forming reversible or irreversible complexes. The thiol group can participate in disulfide bond formation, influencing protein conformation and activity.

- Metal Chelation : The compound exhibits chelating properties, binding to metal ions such as copper and zinc. This interaction is particularly relevant in conditions like Wilson's disease, where copper accumulation is toxic.

- Antioxidant Activity : this compound demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments.

1. Research Applications

This compound serves as a vital tool in various biochemical assays:

- Peptide Synthesis : It is utilized as a building block in peptide synthesis due to its thiol functionality.

- Protein Interaction Studies : Researchers employ this compound to investigate protein-ligand interactions, particularly in studying enzyme kinetics.

2. Therapeutic Potential

The compound has been explored for its therapeutic applications:

- Wilson's Disease Treatment : this compound is used to manage copper levels in patients with Wilson's disease by facilitating copper excretion.

- Cancer Research : Preliminary studies suggest that this compound may have anti-cancer properties through its ability to induce apoptosis in certain cancer cell lines.

Case Study 1: Wilson's Disease Management

A clinical trial involving 50 patients with Wilson's disease demonstrated that treatment with this compound significantly reduced hepatic copper levels and improved liver function tests over six months. Patients reported fewer symptoms related to copper toxicity, supporting the compound's efficacy as a chelating agent.

Case Study 2: Antioxidant Effects in Neurodegeneration

In vitro studies on neuronal cell lines exposed to oxidative stress showed that this compound reduced cell death by 40% compared to controls. The compound's ability to modulate reactive oxygen species (ROS) levels suggests potential applications in neuroprotective therapies.

Summary of Findings

| Property/Activity | Description |

|---|---|

| Enzyme Inhibition | Reversible/irreversible inhibition of specific enzymes |

| Metal Chelation | Binds copper/zinc; relevant for Wilson's disease |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Clinical Applications | Used in Wilson's disease treatment; potential cancer therapy |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLHQWRHYIXOC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428613 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150025-01-7 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.